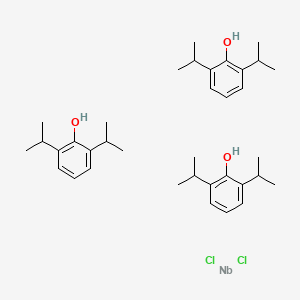
D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE: is a radiolabeled derivative of D-glucosamine, an amino sugar derived from glucose. This compound is often used in biochemical research due to its ability to trace metabolic pathways and study the incorporation of glucosamine into various biomolecules .
準備方法
Synthetic Routes and Reaction Conditions: D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE is typically synthesized by the radiolabeling of D-glucosamine. The process involves the incorporation of tritium (3H) into the glucosamine molecule. This can be achieved through catalytic hydrogenation in the presence of tritium gas .
Industrial Production Methods: Industrial production of D-glucosamine generally involves the hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans. The hydrolysis is carried out using strong acids such as hydrochloric acid, followed by purification and crystallization to obtain D-glucosamine hydrochloride .
化学反応の分析
Types of Reactions: D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glucosaminic acid.
Reduction: It can be reduced to form N-acetylglucosamine.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and pyridine are used for acetylation reactions.
Major Products:
Oxidation: Glucosaminic acid.
Reduction: N-acetylglucosamine.
Substitution: Various N-substituted glucosamine derivatives.
科学的研究の応用
D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE is widely used in scientific research, including:
作用機序
The mechanism of action of D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE involves its incorporation into glycosaminoglycans and proteoglycans, which are essential components of the extracellular matrix. It acts as a precursor for the synthesis of these macromolecules, thereby supporting the structural integrity of tissues such as cartilage . The molecular targets include enzymes involved in the biosynthesis of glycosaminoglycans, such as glucosamine-6-phosphate synthase .
類似化合物との比較
N-Acetyl-D-glucosamine: A derivative of glucosamine with an acetyl group attached to the amino group.
D-Glucosamine sulfate: Another form of glucosamine commonly used in dietary supplements[][6].
Uniqueness: D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE is unique due to its radiolabeled nature, which allows for precise tracking and study of metabolic pathways. This makes it particularly valuable in research settings where understanding the dynamics of glucosamine incorporation is crucial[6][6].
特性
CAS番号 |
129521-67-1 |
|---|---|
分子式 |
C6H13N1O5 |
分子量 |
215.63 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


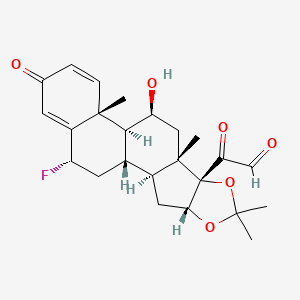
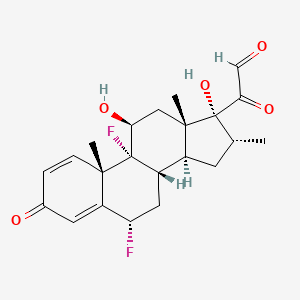
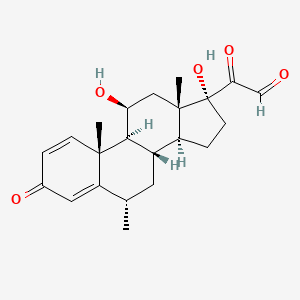
![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)
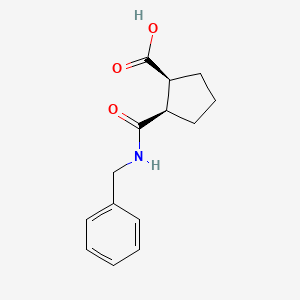
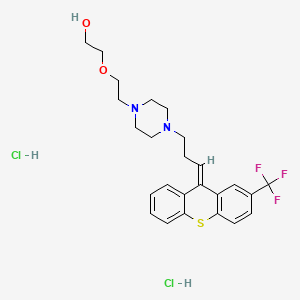
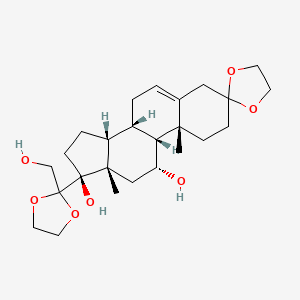
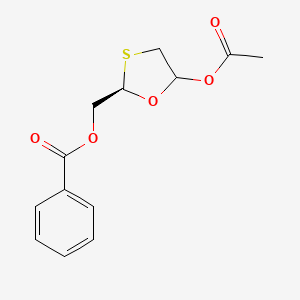
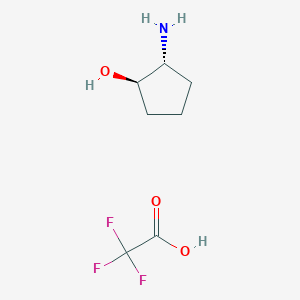
![2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid](/img/structure/B1147478.png)
